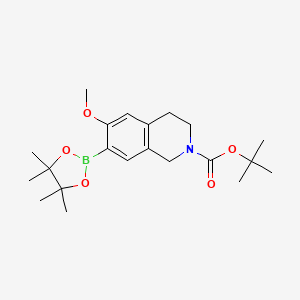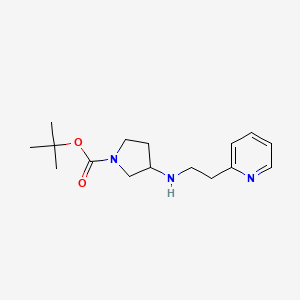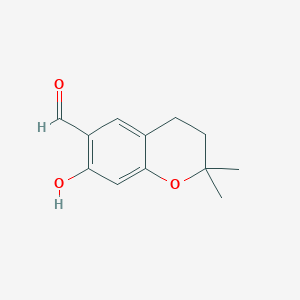![molecular formula C11H7BrN4O5 B14906098 5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid is a complex organic compound that features a brominated benzoic acid moiety linked to a diazenyl group and a hydroxy-substituted tetrahydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid typically involves multiple steps. One common approach starts with the bromination of 2-hydroxybenzoic acid to form 5-bromo-2-hydroxybenzoic acid. This intermediate is then subjected to diazotization and coupling with 6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to yield the final product. The reaction conditions often involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the diazenyl group can produce amines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The diazenyl group may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Shares the brominated benzoic acid moiety but lacks the diazenyl and tetrahydropyrimidine groups.
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Contains the tetrahydropyrimidine ring but lacks the brominated benzoic acid moiety.
2-((6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid: Similar structure but without the bromine atom.
Uniqueness
The uniqueness of 5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, diazenyl group, and hydroxy-substituted tetrahydropyrimidine ring allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H7BrN4O5 |
|---|---|
Molekulargewicht |
355.10 g/mol |
IUPAC-Name |
5-bromo-2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H7BrN4O5/c12-4-1-2-6(5(3-4)10(19)20)15-16-7-8(17)13-11(21)14-9(7)18/h1-3H,(H,19,20)(H3,13,14,17,18,21) |
InChI-Schlüssel |
WXTNCLZUIARNKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N=NC2=C(NC(=O)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


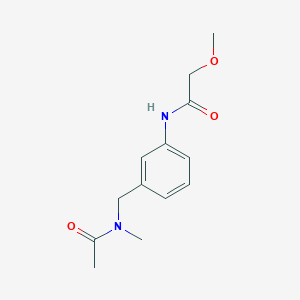
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)

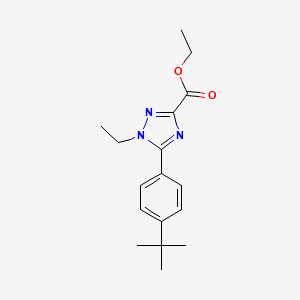
![n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14906038.png)
![1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14906039.png)

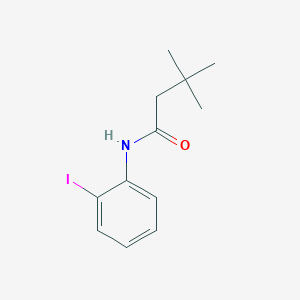
![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)

